Superior ALT Normalization Rate vs. Placebo in NAFLD Patients with Type 2 Diabetes (CORONA RCT)
In a 12-week, randomized, double-blind, placebo-controlled trial (the CORONA study) involving 78 patients with non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, L-Carnitine Orotate demonstrated a dramatically higher rate of alanine aminotransferase (ALT) normalization compared to placebo. This primary endpoint is a direct measure of liver function improvement [1].
| Evidence Dimension | Alanine aminotransferase (ALT) normalization rate |
|---|---|
| Target Compound Data | 89.7% of patients achieved ALT normalization |
| Comparator Or Baseline | Placebo: 17.9% of patients achieved ALT normalization |
| Quantified Difference | 5.0-fold higher normalization rate (absolute difference of 71.8 percentage points, p<0.001) |
| Conditions | 12-week, randomized, double-blind, placebo-controlled trial in 78 patients with NAFLD and type 2 diabetes. L-Carnitine Orotate dose: 824 mg three times daily. |
Why This Matters
This five-fold increase in the primary clinical endpoint of liver function normalization provides the strongest available evidence for selecting L-Carnitine Orotate over other carnitine forms for hepatic health applications, a differentiation not demonstrated for common salts like L-carnitine tartrate.
- [1] Bae, J. C., Lee, W. Y., Yoon, K. H., Park, J. Y., Son, H. S., Han, K. A., ... & Lee, M. K. (2015). Improvement of Nonalcoholic Fatty Liver Disease With Carnitine-Orotate Complex in Type 2 Diabetes (CORONA): A Randomized Controlled Trial. Diabetes Care, 38(7), 1245-1252. View Source
